![molecular formula C15H17N5O B2630691 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 477865-17-1](/img/structure/B2630691.png)
7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a chemical compound with the molecular formula C15H17N5O. It has an average mass of 283.328 Da and a monoisotopic mass of 283.143311 Da .
Synthesis Analysis
The synthesis of this compound or similar compounds usually involves the use of catalyst-free methods under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Molecular Structure Analysis
The molecular structure of this compound is based on a triazolo[1,5-a]pyrimidine core, which is a fused ring system incorporating a triazole ring and a pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds often involve the use of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 283.328 Da . Other specific properties such as melting point, boiling point, and solubility are not provided in the available resources.
Aplicaciones Científicas De Investigación
Biological and Antioxidant Activity
Recent research has demonstrated the synthesis of triazolopyrimidines with significant biological and antioxidant activities. For instance, a study detailed the potent synthesis of a series of triazolopyrimidines, characterized by various spectroscopic techniques, and evaluated their antimicrobial and antioxidant activities (Gilava et al., 2020). This highlights the compound's potential as a precursor in developing agents with beneficial biological properties.
Antituberculous Activity
Structural analogs of the compound, designed as antituberculous agents, have been synthesized and evaluated for tuberculostatic activity. The study analyzed structure-activity relationships, indicating the compound's utility in developing new antituberculous drugs (Titova et al., 2019).
Synthetic Methodologies and Structural Analysis
The compound has been used as a key intermediate in synthetic chemistry for creating various heterocyclic compounds. One study reported its synthesis and detailed the crystal structure, providing insights into molecular interactions and packing in the crystal lattice, which are crucial for understanding its reactivity and potential applications in material science (Repich et al., 2017).
Novel Heterocyclic Compounds Synthesis
Research has also focused on the nitration of azolopyrimidines, leading to a series of nitrated products. These studies not only expand the chemical space of azolopyrimidines but also open new avenues for their application in pharmaceuticals and agrochemicals (Gazizov et al., 2020).
Antimicrobial and Antifungal Applications
The synthesis of triazolopyrimidines via three-component reactions has been explored for their antimicrobial and antifungal activities. This approach not only demonstrates the compound's versatility in synthesis but also its potential application in developing new antimicrobial and antifungal agents (Komykhov et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
7-[1-(2,6-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-9-5-4-6-10(2)13(9)21-11(3)12-7-8-17-15-18-14(16)19-20(12)15/h4-8,11H,1-3H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHPIFKPBYGVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C2=CC=NC3=NC(=NN23)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


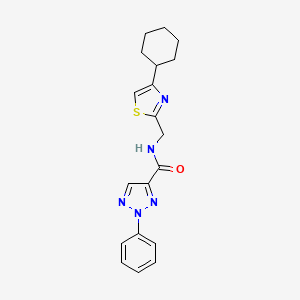
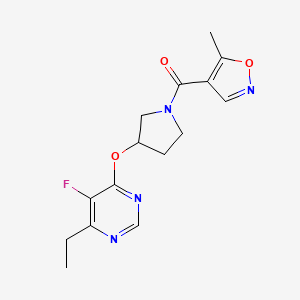
![2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2630614.png)
![1-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2630615.png)
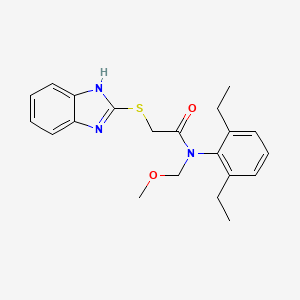
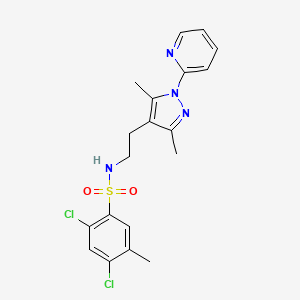
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2630622.png)

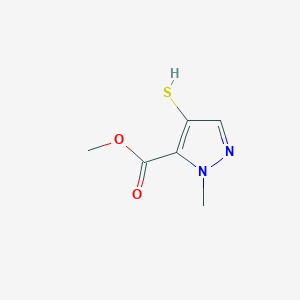

![3'-(4-methylphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B2630627.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2630628.png)
